P-HYDROXY-5,6-DEHYDROKAWAIN
Overview
Description
4’-Hydroxydehydrokawain is a natural compound found in the roots of the kava plant (Piper methysticum). It belongs to the class of kavalactones, which are known for their anxiolytic and sedative effects. This compound has been studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydehydrokawain involves the isolation of the compound from the kava plant. The process typically includes extraction using solvents like ethanol or methanol, followed by purification through chromatography techniques . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 4’-Hydroxydehydrokawain involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxydehydrokawain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
4’-Hydroxydehydrokawain has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.
Medicine: Investigated for its anxiolytic, sedative, and anti-inflammatory properties.
Industry: Utilized in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Hydroxydehydrokawain involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.
Pathways Involved: It modulates the activity of neurotransmitters and enzymes involved in inflammatory responses.
Comparison with Similar Compounds
5,6-Dehydrokawain: Another kavalactone with similar anxiolytic and sedative effects.
Alpinetin: A compound found in the seeds of Alpinia katsumadai with anti-inflammatory properties.
Cardamonin: Known for its anti-cancer and anti-inflammatory effects.
Uniqueness: 4’-Hydroxydehydrokawain is unique due to its specific hydroxyl group at the 4’ position, which contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHYOYHRIWSJU-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193038 | |
Record name | 4'-Hydroxydehydrokawain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39986-86-2 | |
Record name | 4'-Hydroxydehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxydehydrokawain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions analyzing 4'-Hydroxydehydrokawain in Alpinia species using HPLC-DAD. What is the significance of this analytical technique?
A1: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a powerful technique used to separate, identify, and quantify individual compounds within a mixture []. In the context of the research, HPLC-DAD was crucial for analyzing eight bioactive compounds, including 4'-Hydroxydehydrokawain, in sixteen different Alpinia species. This technique allowed researchers to determine the presence and relative abundance of these compounds, providing insights into the diverse chemical profiles of these plant species and their potential medicinal properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.